JW480

Description

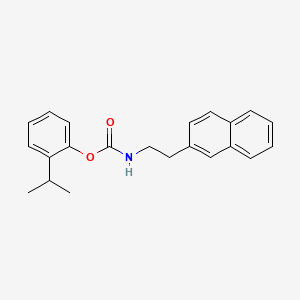

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNJGBMWAZRVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354359-53-7 | |

| Record name | 1354359-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of JW480: A Potent and Selective Inhibitor of KIAA1363

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JW480 is a highly potent and selective small molecule inhibitor of the serine hydrolase KIAA1363, also known as neutral cholesterol ester hydrolase 1 (NCEH1) or arylacetamide deacetylase-like 1 (AADACL1). Contrary to initial hypotheses that may link it to broader lipid signaling pathways, the direct and primary mechanism of action of this compound is the irreversible inhibition of KIAA1363. This inhibition disrupts the metabolism of neutral ether lipids, specifically by reducing the levels of monoalkylglycerol ethers (MAGEs). The downstream consequences of this targeted enzymatic blockade include the impairment of critical cellular processes that drive cancer pathogenesis, such as cell migration, invasion, survival, and in vivo tumor growth. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Irreversible Inhibition of KIAA1363

This compound functions as a potent and selective inhibitor of the serine hydrolase KIAA1363.[1][2] The proposed mechanism for this inhibition is the irreversible carbamoylation of the serine nucleophile within the enzyme's active site.[3] This covalent modification renders the enzyme inactive. The selectivity of this compound for KIAA1363 is a key feature, with minimal cross-reactivity against other serine hydrolases, such as acetylcholinesterase (AChE).[3][4]

The primary downstream effect of KIAA1363 inhibition by this compound is the significant reduction of monoalkylglycerol ether (MAGE) levels.[1][3][5][6] KIAA1363 is a key enzyme in the metabolic pathway that generates MAGEs, a class of neutral ether lipids.[5] Elevated levels of KIAA1363 activity and consequently MAGEs are observed in aggressive cancer cells and are associated with pro-tumorigenic signaling.[3][5] By inhibiting KIAA1363, this compound effectively disrupts this pathway, leading to the impairment of cancer cell migration, invasion, survival, and tumor growth in vivo.[1][3][5]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50), a measure of the concentration of an inhibitor required to reduce the activity of a biochemical process by half.[7][8]

| Target Enzyme | System | IC50 Value | Reference |

| KIAA1363 | Mouse Brain | 20 nM | [1] |

| KIAA1363 | PC3 Cells (in vitro) | 12 nM | [3][4] |

| KIAA1363 | PC3 Cells (in situ) | 6 nM | [3][4] |

| Acetylcholinesterase (AChE) | > 100 µM | [3] |

Table 1: In Vitro and In Situ Potency and Selectivity of this compound.

| Animal Model | Administration Route | Dosage | Effect | Reference |

| SCID Mice with PC3 Tumor Xenografts | Oral Gavage | 80 mg/kg (daily) | Significantly reduces tumor growth | [3][4] |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the mechanism of action of this compound and the broader context of sphingolipid signaling.

Caption: Mechanism of action of this compound as a KIAA1363 inhibitor.

Caption: Overview of the Sphingolipid Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound against KIAA1363 and other serine hydrolases in a complex proteome.

Protocol:

-

Proteome Preparation: Mouse brain membrane or human prostate cancer cell (e.g., PC3) proteomes are prepared by homogenization and differential centrifugation to isolate the desired cellular fraction. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with a range of concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Active Site Labeling: A broad-spectrum serine hydrolase-directed activity-based probe (e.g., a fluorophosphonate probe coupled to a reporter tag like a fluorophore or biotin) is added to the proteome samples and incubated for a specified time (e.g., 30 minutes) at room temperature. The probe covalently labels the active sites of serine hydrolases that were not inhibited by this compound.

-

Analysis:

-

Gel-Based ABPP: The labeled proteomes are resolved by SDS-PAGE. The gel is scanned for fluorescence to visualize the labeled hydrolases. A decrease in the fluorescence intensity of the band corresponding to KIAA1363 with increasing concentrations of this compound indicates inhibition. IC50 values are calculated by quantifying the band intensities.

-

ABPP-MudPIT (Multidimensional Protein Identification Technology): For broader selectivity profiling, the labeled proteomes can be digested, and the labeled peptides enriched and analyzed by mass spectrometry to identify and quantify the inhibition of a wide range of serine hydrolases.

-

References

- 1. JW 480 | Other Hydrolases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ic50 values calculated: Topics by Science.gov [science.gov]

The Potent and Selective Inhibition of KIAA1363 by JW480: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as Arylacetamide Deacetylase-Like 1, AADACL1). Elevated expression and activity of KIAA1363 are strongly correlated with aggressive phenotypes in various cancers, particularly prostate cancer, making it a compelling target for therapeutic intervention. This compound serves as a critical pharmacological tool for elucidating the role of KIAA1363 in cancer pathogenesis and represents a promising scaffold for the development of novel anti-cancer agents.

Core Target and Mechanism of Action

The primary molecular target of this compound is the serine hydrolase KIAA1363.[1][2][3][4][5][6][7][8] This enzyme plays a crucial role in the metabolic pathway of neutral ether lipids, specifically by catalyzing the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs).[1][3][6] The accumulation of MAGEs and their downstream metabolites is implicated in promoting pro-tumorigenic cellular behaviors.[1][3]

This compound is an O-aryl carbamate that is believed to act as an irreversible inhibitor of KIAA1363.[1] The proposed mechanism of action involves the carbamoylation of the enzyme's active site serine nucleophile, a mechanism consistent with other carbamate-based inhibitors of serine hydrolases.[1] This covalent modification leads to sustained inactivation of KIAA1363, thereby disrupting the downstream signaling cascade that contributes to cancer cell malignancy.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been rigorously characterized through a series of in vitro, in situ, and in vivo studies. The following table summarizes the key quantitative data, highlighting the compound's efficacy against its intended target.

| Assay Type | System | Target | IC50 Value | Reference |

| In Vitro Inhibition | PC3 Cell Proteome | KIAA1363 | 0.012 µM (12 nM) | [1] |

| In Situ Inhibition | PC3 Cells | KIAA1363 | 0.006 µM (6 nM) | [1] |

| In Vitro Inhibition | Mouse Brain Proteome | KIAA1363 | 0.02 µM (20 nM) | [1][2][7][8] |

| Off-Target Activity | Mouse Brain Proteome | Acetylcholinesterase (AChE) | > 100 µM | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway impacted by this compound and the general experimental workflow used to characterize its effects.

Caption: Inhibition of KIAA1363 by this compound disrupts MAGE metabolism.

Caption: Workflow for characterizing the anti-cancer properties of this compound.

Impact on Cancer Pathogenesis

Treatment of prostate cancer cells with this compound leads to a significant reduction in MAGE levels.[1][3] This biochemical effect translates into the impairment of several key pro-tumorigenic phenotypes:

-

Migration and Invasion: this compound significantly reduces the migratory and invasive capacity of androgen-independent prostate cancer cell lines such as PC3 and DU145.[1][3]

-

Cell Survival: The compound impairs the survival of prostate cancer cells, particularly under serum-free conditions.[1][3]

-

In Vivo Tumor Growth: In mouse xenograft models using human prostate cancer cells, oral administration of this compound leads to a notable reduction in tumor growth.[1][3]

These findings strongly support a pro-tumorigenic function for the KIAA1363-MAGE pathway and establish this compound as a valuable pharmacological probe for dissecting this metabolic pathway in living systems.[1][3]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of this compound against its target in a complex proteome.

-

Proteome Preparation: Human prostate cancer cells (e.g., PC3) or mouse tissues are homogenized to create a proteome lysate.

-

Inhibitor Incubation: Aliquots of the proteome are incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Probe Labeling: A broad-spectrum serine hydrolase probe, typically a fluorophosphonate coupled to a reporter tag (e.g., rhodamine), is added to the proteomes and incubated to label the active sites of serine hydrolases that were not inhibited by this compound.

-

SDS-PAGE Analysis: The labeled proteins are separated by size using SDS-PAGE.

-

Fluorescence Scanning: The gel is scanned for fluorescence to visualize the labeled hydrolases. A decrease in the fluorescence intensity of the band corresponding to KIAA1363 with increasing this compound concentration indicates inhibition.

-

IC50 Determination: The intensity of the KIAA1363 band is quantified, and the data is used to calculate the IC50 value.

Cell Migration and Invasion Assays

These assays assess the impact of this compound on the motility of cancer cells.

-

Cell Culture: Prostate cancer cells (e.g., PC3, DU145) are cultured to confluency.

-

Pre-incubation: Cells are pre-incubated with this compound or a vehicle control (DMSO) for a specified duration.

-

Assay Setup:

-

Migration: Pre-treated cells are seeded into the upper chamber of a transwell insert (e.g., Boyden chamber). The lower chamber contains a chemoattractant.

-

Invasion: Similar to the migration assay, but the transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to simulate an extracellular barrier.

-

-

Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells are removed from the top of the insert. The cells that have traversed the membrane and are on the underside are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope. The number of migrated/invaded cells in the this compound-treated group is compared to the control group.

In Vivo Xenograft Tumor Studies

These studies evaluate the efficacy of this compound in a living organism.

-

Cell Implantation: Human prostate cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a specified dose and frequency. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and can be used for further analysis, such as confirming target inhibition via ex vivo ABPP. The reduction in tumor growth in the this compound-treated group compared to the control group is calculated.

Conclusion

This compound is a highly potent and selective inhibitor of KIAA1363 that has proven to be an invaluable tool for investigating the role of ether lipid metabolism in cancer. Its ability to disrupt key pro-tumorigenic processes both in vitro and in vivo underscores the therapeutic potential of targeting KIAA1363. This technical guide provides a comprehensive summary of the core data and methodologies associated with this compound, serving as a foundational resource for researchers in oncology and drug development.

References

- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Activity-Based Imaging Probe for the Integral Membrane Hydrolase KIAA1363 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. JW 480 | Other Hydrolases | Tocris Bioscience [tocris.com]

The Role of JW480 in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), and its significant role in the context of prostate cancer research. Elevated levels of neutral ether lipids (NELs) are a known characteristic of various cancers, and the hydrolytic enzyme KIAA1363 plays a crucial role in the production of a specific class of these lipids, the monoalkylglycerol ethers (MAGEs).[1][2] this compound has emerged as a key pharmacological tool to investigate the pro-tumorigenic functions of the KIAA1363-MAGE pathway in prostate cancer.[1][2]

Mechanism of Action

This compound is an O-aryl carbamate that functions as a potent and selective inhibitor of KIAA1363.[1] It is believed to act as an irreversible inhibitor by carbamoylating the serine nucleophile within the enzyme's active site.[1] This targeted inhibition of KIAA1363 leads to a significant reduction in the levels of MAGE lipids within prostate cancer cells.[1][3] By disrupting this metabolic pathway, this compound impairs several pro-tumorigenic properties of prostate cancer cells.[1][2]

The KIAA1363-MAGE Signaling Pathway

The KIAA1363 enzyme is highly expressed in aggressive cancer cells and is integral to the generation of MAGEs.[1][2] While the complete downstream signaling cascade of MAGEs in prostate cancer is still under investigation, it is evident that the KIAA1363-MAGE pathway contributes significantly to cancer pathogenesis. Inhibition of this pathway by this compound has been shown to impede key cellular processes that drive cancer progression.

Caption: The inhibitory action of this compound on the KIAA1363-MAGE signaling pathway in prostate cancer.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies, demonstrating its potency and selectivity. The following tables summarize the key quantitative findings.

| Inhibitory Potency of this compound | |

| Parameter | Value |

| IC50 (in vitro, PC3 cell proteomes) | 0.012 μM[1] |

| IC50 (in situ, PC3 cells) | 0.006 μM[1] |

| IC50 (mouse brain membrane proteomes) | 20 nM[3][4] |

| IC50 (human PC3 prostate cancer cell proteomes) | 6-12 nM[4] |

| Effects of this compound on Prostate Cancer Cells | |

| Parameter | Observation |

| 2-acetyl MAGE hydrolase activity in PC3 and DU145 cells (1 µM this compound) | Completely blocked[1] |

| MAGE lipid levels in PC3 and DU145 cells (1 µM this compound) | Significantly reduced[1] |

| In vivo tumor growth (PC3 xenografts in SCID mice, 80 mg/kg oral dose) | Reduced[4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines the protocols for key experiments conducted to evaluate the effects of this compound on prostate cancer cells.

Competitive Activity-Based Protein Profiling (ABPP)

This technique was utilized to determine the potency and selectivity of this compound.

Caption: Workflow for competitive activity-based protein profiling (ABPP) to assess this compound potency.

Methodology:

-

Proteome Preparation: Prostate cancer cells (e.g., PC3) are lysed to obtain the total proteome.

-

Inhibitor Incubation: The proteome lysates are incubated with a range of concentrations of this compound.

-

Probe Labeling: A fluorescently tagged broad-spectrum serine hydrolase probe, such as FP-rhodamine, is added to the lysates. This probe covalently labels the active sites of serine hydrolases that have not been inhibited by this compound.

-

SDS-PAGE: The labeled proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: The gel is scanned to visualize the fluorescently labeled serine hydrolases.

-

Data Analysis: The intensity of the band corresponding to KIAA1363 is quantified. A decrease in fluorescence intensity with increasing this compound concentration indicates inhibition. The IC50 value is calculated from the dose-response curve.[1]

Cell Migration and Invasion Assays

These assays are critical to understanding the impact of this compound on the metastatic potential of prostate cancer cells.

Methodology:

-

Migration Assay: Prostate cancer cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. Cells that migrate through the porous membrane to the lower chamber are stained and counted. The experiment is performed in the presence and absence of this compound to assess its effect on cell migration.

-

Invasion Assay: This assay is similar to the migration assay, but the Transwell insert is coated with a basement membrane extract (e.g., Matrigel). This requires the cells to degrade the matrix in order to move through the membrane, thus measuring their invasive capacity. The number of invading cells is quantified after a set incubation period with and without this compound.[1]

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of potential cancer therapeutics.

Methodology:

-

Cell Implantation: Human prostate cancer cells (e.g., PC3) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with this compound (e.g., orally at 80 mg/kg) or a vehicle control.[4]

-

Tumor Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as confirming KIAA1363 inhibition.[1]

Conclusion

This compound has proven to be an invaluable research tool for elucidating the role of the KIAA1363-MAGE pathway in prostate cancer. Its high potency and selectivity allow for the specific interrogation of this metabolic pathway. The collective evidence strongly indicates that inhibition of KIAA1363 by this compound effectively reduces the tumorigenic properties of prostate cancer cells, including their migration, invasion, survival, and in vivo growth.[1][2][3] These findings highlight the KIAA1363-MAGE pathway as a promising therapeutic target for the development of novel treatments for prostate cancer. Further research, potentially in combination with other chemotherapeutic agents, is warranted to explore the full clinical potential of KIAA1363 inhibition.[1]

References

- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

A Technical Guide to JW480: A Potent Inhibitor of KIAA1363 and its Role in Monoalkylglycerol Ether Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor JW480 and its interaction with the monoalkylglycerol ether (MAGE) metabolic pathway. This compound is a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), a key enzyme responsible for the production of MAGEs.[1][2][3] Elevated levels of MAGEs and the activity of KIAA1363 are strongly associated with the pathogenesis of several aggressive cancers, making this pathway a compelling target for therapeutic intervention.[1][2] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated metabolic and signaling pathways to facilitate further research and drug development efforts.

Introduction to Monoalkylglycerol Ether (MAGE) Metabolism

Monoalkylglycerol ethers (MAGEs) are a class of neutral ether lipids that play significant roles in various biological processes, ranging from serving as membrane components to acting as signaling molecules.[4][5][6] The metabolic pathways governing MAGEs are complex and have been implicated in both normal physiological functions, such as adipogenesis, and pathological conditions, particularly cancer.[1][5][6] In many aggressive cancer cell lines, the MAGE metabolic pathway is significantly upregulated, contributing to phenotypes associated with malignancy, including enhanced cell migration, invasion, and survival.[1][2][7]

The enzyme KIAA1363 (also known as Arylacetamide Deacetylase-Like 1 or AADACL1, and Neutral Cholesterol Ester Hydrolase 1 or NCEH1) is a central regulator in MAGE metabolism.[1][8] It functions as a hydrolase that converts 2-acetyl monoalkylglycerol ether (2-acetyl MAGE), a precursor in the platelet-activating factor (PAF) pathway, into MAGE.[1] The targeted inhibition of KIAA1363 therefore presents a strategic approach to modulate the pro-tumorigenic activities associated with this lipid signaling network.

This compound: A Selective KIAA1363 Inhibitor

This compound is an O-aryl carbamate compound identified through activity-based protein profiling (ABPP) as a highly potent and selective inhibitor of KIAA1363.[1][2]

Mechanism of Action: this compound is believed to act as an irreversible inhibitor of KIAA1363.[1] Its carbamate functional group likely carbamoylates the catalytic serine nucleophile within the enzyme's active site, forming a stable covalent bond that permanently inactivates the enzyme.[1] This high selectivity and potency make this compound an invaluable chemical probe for studying the function of KIAA1363 and the downstream effects of MAGE depletion in various biological systems.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Cell/Tissue Source | IC₅₀ Value | Reference |

|---|---|---|---|

| KIAA1363/AADACL1 | Human PC3 Prostate Cancer Cell Proteomes | 6-12 nM | [7] |

| KIAA1363/AADACL1 | Mouse Brain Membrane Proteomes | 20 nM |[3][7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Cell Line | Dosage | Effect | Reference |

|---|

| Immune-deficient SCID Mice | PC3 Prostate Cancer Xenograft | 80 mg/kg (oral, daily) | 56% reduction in tumor growth by day 33 |[7] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NO₂ | [3] |

| Molecular Weight | 333.42 g/mol | [3] |

| CAS Number | 1354359-53-7 | [3][7] |

| Solubility | Soluble to 100 mM in DMSO and ethanol |[3][9] |

Signaling and Metabolic Pathways

Inhibition of KIAA1363 by this compound directly impacts the ether lipid metabolic pathway, leading to a decrease in MAGE production. This has downstream consequences on signaling pathways that contribute to cancer progression.

Monoalkylglycerol Ether (MAGE) Metabolic Pathway

The diagram below illustrates the central role of KIAA1363 in MAGE synthesis and its inhibition by this compound. KIAA1363 hydrolyzes the acetyl group from 2-acetyl MAGE, a key intermediate, to produce MAGE. This compound blocks this step, leading to an accumulation of the precursor and a reduction in MAGE levels.

Logical Flow of this compound's Anti-Tumorigenic Action

The inhibition of KIAA1363 by this compound initiates a cascade of events that ultimately suppresses cancer cell malignancy. The logical relationship from molecular inhibition to cellular and physiological outcomes is depicted below.

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize this compound and its effects on MAGE metabolism.

KIAA1363 Activity Assay (Competitive ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic method used to assess the potency and selectivity of enzyme inhibitors in complex proteomes.

Objective: To determine the IC₅₀ of this compound for KIAA1363 and assess its selectivity against other serine hydrolases.

Materials:

-

Human (e.g., PC3) or murine (e.g., brain) proteome lysates.

-

This compound stock solution (in DMSO).

-

Fluorophosphonate-rhodamine (FP-rhodamine) activity-based probe.

-

SDS-PAGE gels and imaging system.

-

Phosphate-buffered saline (PBS).

Protocol:

-

Proteome Preparation: Prepare proteome lysates from cells or tissues by sonication in PBS and centrifugation to isolate the desired fraction (e.g., membrane proteome). Determine total protein concentration using a BCA or Bradford assay.

-

Inhibitor Incubation: Aliquot proteome samples (e.g., 50 µg of protein per sample). Pre-incubate the samples with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C to allow for target engagement.

-

Probe Labeling: Add the FP-rhodamine probe (e.g., 1 µM final concentration) to each sample and incubate for an additional 30 minutes at room temperature. The probe will covalently label the active site of accessible serine hydrolases.

-

SDS-PAGE Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization and Quantification: Visualize the labeled hydrolases using a fluorescence gel scanner. The intensity of the band corresponding to KIAA1363 (identified by molecular weight) will decrease with increasing concentrations of this compound.

-

Data Analysis: Quantify the band intensities. Plot the remaining KIAA1363 activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. Selectivity is assessed by observing the lack of signal reduction for other serine hydrolase bands on the same gel.

Lipidomics for MAGE Quantification

Objective: To measure the change in cellular MAGE levels following treatment with this compound.

Materials:

-

Cultured cells (e.g., PC3, DU145).

-

This compound stock solution.

-

Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method).

-

Internal standards for quantification (if available).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: After treatment, wash cells with cold PBS, scrape, and pellet them by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet and perform a biphasic liquid-liquid extraction. For example, use a single-phase mixture of chloroform:methanol (1:2, v/v), vortex, and then add chloroform and water to induce phase separation.

-

Sample Preparation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol).

-

LC-MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) coupled to a mass spectrometer. Develop a chromatographic method to separate MAGE species from other lipids.

-

Data Acquisition: Operate the mass spectrometer in a mode to detect the specific m/z values corresponding to different MAGE species (e.g., using selected ion monitoring or full scan mode).

-

Data Analysis: Integrate the peak areas for the MAGE species in this compound-treated versus control samples. Normalize the data to an internal standard and/or total protein/cell number to determine the relative or absolute change in MAGE levels.

Conclusion and Future Directions

This compound is a pivotal research tool for dissecting the roles of KIAA1363 and MAGE metabolism in health and disease.[1][2] Its high potency and selectivity allow for precise pharmacological interrogation of this pathway. The demonstrated efficacy of this compound in reducing tumor growth in preclinical models underscores the potential of KIAA1363 as a viable therapeutic target for cancers characterized by elevated ether lipid metabolism.[1][7]

Future research should focus on:

-

Translational Studies: Advancing this compound or its analogs into further preclinical and clinical development for oncology indications.

-

Broader Roles of KIAA1363: Utilizing this compound to explore the function of KIAA1363 in other physiological contexts, such as its role in cholesterol and retinoid metabolism.[10][11]

-

Biomarker Development: Identifying patient populations with tumors exhibiting high KIAA1363 expression or elevated MAGE levels who would be most likely to respond to KIAA1363 inhibition.

-

Mechanism of MAGE Action: Elucidating the precise downstream molecular mechanisms by which MAGEs promote cell migration, invasion, and survival.

References

- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Ether lipid - Wikipedia [en.wikipedia.org]

- 5. Monoalkylglycerol ether lipids promote adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoalkylglycerol ether lipids promote adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]

- 9. rndsystems.com [rndsystems.com]

- 10. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

JW480: A Potent and Selective Chemical Probe for AADACL1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylacetamide deacetylase-like 1 (AADACL1), also known as KIAA1363 or NCEH1, is an integral membrane serine hydrolase that has emerged as a significant enzyme in cancer biology and platelet physiology.[1][2] In aggressive cancer cells, particularly prostate cancer, AADACL1 is highly elevated and plays a crucial role in the metabolism of neutral ether lipids (NELs), specifically in the generation of monoalkylglycerol ethers (MAGEs).[3][4] This pathway is implicated in promoting cancer cell migration, invasion, survival, and in vivo tumor growth.[1][3] In platelets, AADACL1 regulates the metabolism of 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), thereby influencing platelet aggregation and thrombosis.[5][6]

To investigate the function of AADACL1 in these (patho)physiological processes, potent and selective pharmacological tools are essential. JW480 is a small molecule inhibitor developed through activity-based protein profiling (ABPP)-guided medicinal chemistry.[1][3] It has been characterized as a highly potent, selective, and orally bioavailable inhibitor of AADACL1, making it an invaluable chemical probe for studying the biological functions of this enzyme.[1][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.

Mechanism of Action and Selectivity

This compound is an O-aryl carbamate that is believed to act as an irreversible inhibitor of AADACL1.[1] The proposed mechanism involves the carbamoylation of the enzyme's active site serine nucleophile, a mechanism consistent with other carbamate inhibitors of serine hydrolases.[1] This covalent modification leads to sustained inhibition of AADACL1 activity.[1]

The development of this compound utilized competitive ABPP to refine its potency and selectivity simultaneously.[1] This technique allows for the assessment of an inhibitor's activity against numerous serine hydrolases in parallel within a native proteome.[1][8] this compound demonstrates excellent selectivity for AADACL1. In competitive ABPP-MudPIT analysis of PC3 prostate cancer cell proteomes, this compound only inhibited AADACL1 among the approximately 30 serine hydrolases detected.[1] In in-vivo studies in mice, the only significant off-target observed in the brain proteome was the carboxylesterase ES1.[1] This cross-reactivity with some carboxylesterases is a known feature of carbamate-based serine hydrolase inhibitors and is considered less problematic for studies in the nervous system and cancer, where carboxylesterase expression is low.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory potency and its physical and chemical properties.

Table 1: Inhibitory Activity of this compound

| Target | System | Assay Type | IC₅₀ Value | 95% Confidence Interval | Reference |

| KIAA1363/AADACL1 | PC3 Human Prostate Cancer Cell Proteome | in vitro competitive ABPP | 12 nM | 9–14 nM | [1] |

| KIAA1363/AADACL1 | PC3 Human Prostate Cancer Cells | in situ competitive ABPP | 6 nM | 5–7 nM | [1] |

| KIAA1363/AADACL1 | Mouse Brain Proteome | in vitro competitive ABPP | 20 nM | N/A | [9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Isopropylphenyl(2-(naphthalen-2-yl)ethyl)carbamate | [9] |

| Molecular Formula | C₂₂H₂₃NO₂ | [4] |

| Molecular Weight | 333.42 g/mol | [9] |

| CAS Number | 1354359-53-7 | |

| Purity | ≥98% | [9] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [9] |

| Storage | Store at -20°C |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established methods and those cited in the primary literature for this compound.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound against serine hydrolases in a complex proteome.

Materials:

-

Proteome lysate (e.g., from PC3 cells or mouse brain tissue)

-

This compound stock solution (in DMSO)

-

Fluorophosphonate-rhodamine (FP-rhodamine) or similar broad-spectrum serine hydrolase probe

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare proteome lysates at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Aliquot 50 µL of the proteome lysate into multiple tubes. Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes. Incubate for 30 minutes at 37°C.

-

Probe Labeling: Add the FP-rhodamine probe to each tube at a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.

-

Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Imaging: Scan the gel using a fluorescence scanner. The inhibition of a specific hydrolase is observed as a decrease in the fluorescence intensity of the corresponding band compared to the vehicle control.[10]

-

Data Analysis: Quantify the band intensities to determine the IC₅₀ value of this compound for AADACL1.

Cell Survival Assay (WST-1)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC3, DU145)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.[1][2]

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[11] Replace the medium in the wells with 100 µL of the this compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[3]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the WST-1 to be converted to formazan by metabolically active cells.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Matrigel Invasion Assay

This assay quantifies the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC3)

-

Matrigel Basement Membrane Matrix

-

24-well plates with cell culture inserts (8.0 µm pore size)

-

Serum-free and serum-containing culture medium

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Insert Preparation: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the cell culture inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 1 hour.[12][13]

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells overnight. On the day of the experiment, harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: In the lower chamber of the 24-well plate, add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[12]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel layer from the top of the membrane.[13]

-

Staining and Quantification: Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet for 20 minutes. Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

In Vivo Tumor Growth Study

This protocol describes how to assess the effect of this compound on the growth of prostate cancer xenografts in mice.

Materials:

-

Immunocompromised mice (e.g., SCID or NSG mice)

-

Prostate cancer cells (e.g., PC3)

-

This compound

-

Vehicle for oral gavage (e.g., PEG300)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of PC3 cells (e.g., 1-2 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.[14]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound by oral gavage at the desired dose (e.g., 20-80 mg/kg) daily or as determined by preliminary studies.[1][4] The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length / 2).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, proteomics).

Platelet Aggregation and Secretion Assay

This protocol evaluates the impact of this compound on platelet function.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

This compound stock solution (in DMSO)

-

Platelet aggregometer

-

Luciferin-luciferase reagent for ATP detection

-

Luminometer

Protocol:

-

Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation.

-

Inhibitor Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[5]

-

Aggregation Measurement: Place the platelet suspension in the aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., collagen) to induce aggregation. Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.[6]

-

ATP Secretion Measurement: To measure dense granule secretion, the luciferin-luciferase reagent can be added to the platelet suspension before the agonist. The ATP released from dense granules will react with the reagent, producing a luminescent signal that can be measured by the aggregometer's luminometer channel or a separate luminometer.[17][18]

-

Data Analysis: Quantify the extent of aggregation (e.g., maximum aggregation %) and the amount of ATP released to determine the inhibitory effect of this compound.

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key concepts related to this compound and AADACL1.

References

- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. materialneutral.info [materialneutral.info]

- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 9. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. corning.com [corning.com]

- 14. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biodatacorp.com [biodatacorp.com]

- 17. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Assessment of Platelet Dense Granule ATP Release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JW480: A Technical Guide to a Potent Inhibitor of KIAA1363

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW480 is a potent and selective small-molecule inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1), an enzyme implicated in the progression of aggressive cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It details the methodologies for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, chemical biology, and drug discovery.

Introduction

Cancer progression is often associated with alterations in cellular metabolism. One such alteration is the dysregulation of ether lipid metabolism, which has been linked to increased tumor cell migration, invasion, and survival.[1][2] The serine hydrolase KIAA1363 has been identified as a key enzyme in this pathway, specifically acting as a 2-acetyl monoalkylglycerol ether (MAGE) hydrolase.[2][3] Elevated levels of KIAA1363 are observed in various aggressive cancer cell lines and primary tumors.[2]

The development of potent and selective inhibitors of KIAA1363 is crucial for both elucidating its biological function and exploring its therapeutic potential. This compound, an O-aryl carbamate, emerged from a medicinal chemistry effort guided by competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing enzyme activity directly in native biological systems.[4][5] this compound exhibits high potency and selectivity for KIAA1363 and has demonstrated efficacy in cellular and in vivo models of cancer.[4]

Discovery of this compound: A Competitive Activity-Based Protein Profiling Approach

The discovery of this compound was facilitated by competitive activity-based protein profiling (ABPP).[4] This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes in a specific class. For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used.[1][6]

The general workflow for the discovery of this compound involved:

-

Screening: A library of compounds was screened for their ability to compete with an FP-based probe for binding to serine hydrolases in cancer cell proteomes.

-

Identification of Hits: Compounds that selectively prevented the labeling of KIAA1363 by the FP probe were identified as initial hits.

-

Lead Optimization: Structure-activity relationship (SAR) studies were conducted to improve the potency and selectivity of the initial hits, leading to the development of this compound.[4]

Synthesis of this compound

This compound, with the chemical name 2-isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate, is synthesized through a multi-step process. While the primary literature from Chang et al. (2011) does not provide a detailed step-by-step protocol in its main text, the synthesis of similar carbamates generally follows established organic chemistry principles. A plausible synthetic route is outlined below.

Disclaimer: The following protocol is a representative synthesis based on standard chemical transformations for this class of compounds and may not reflect the exact, optimized procedure used for the initial synthesis of this compound. Researchers should consult specialized synthetic chemistry literature for detailed experimental conditions.

Proposed Synthetic Pathway

Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Naphthalen-2-yl)ethyl isocyanate

-

To a solution of 2-(naphthalen-2-yl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane), add a phosgene equivalent such as triphosgene portion-wise at 0 °C under an inert atmosphere.

-

Slowly add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched and the product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure to yield the isocyanate intermediate.

Step 2: Synthesis of 2-isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate (this compound)

-

To a solution of 2-isopropylphenol in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a suitable base (e.g., sodium hydride) at 0 °C to form the corresponding phenoxide.

-

To this solution, add the previously synthesized 2-(naphthalen-2-yl)ethyl isocyanate dropwise.

-

Allow the reaction mixture to stir at room temperature until completion.

-

The reaction is then quenched, and the product is extracted into an organic solvent.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Biological Activity and Mechanism of Action

Potency and Selectivity

This compound is a highly potent inhibitor of KIAA1363. The inhibitory concentrations (IC₅₀) have been determined in various biological systems.

| System | IC₅₀ (nM) | Reference |

| Mouse Brain Membrane Proteome | 20 | [7] |

| Human PC3 Prostate Cancer Cell Lysate | 12 | [7] |

| Human PC3 Prostate Cancer Cells (in situ) | 6-12 | [5] |

Table 1: Potency of this compound against KIAA1363

Importantly, this compound demonstrates high selectivity for KIAA1363 over other serine hydrolases, with the exception of some cross-reactivity with carboxylesterases, which is a common feature of carbamate-based serine hydrolase inhibitors.[5]

Mechanism of Action: Inhibition of the KIAA1363-MAGE Pathway

KIAA1363 plays a central role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs) to monoalkylglycerol ethers (MAGEs).[2][3] MAGEs are precursors for the synthesis of pro-tumorigenic signaling lipids, such as alkyl-lysophosphatidic acid (LPA).[8] By inhibiting KIAA1363, this compound disrupts this pathway, leading to a reduction in MAGE levels and downstream signaling that promotes cancer cell pathogenicity.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Genetics Screening Reveals KIAA1363 as a Cytokine-Lowering Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cancer Hydrolase KIAA1363 Inhibitor, this compound [sigmaaldrich.com]

- 8. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

The Selectivity Profile of JW480 Across Serine Hydrolases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363. This compound was developed using activity-based protein profiling (ABPP) guided medicinal chemistry to ensure high potency for its target and selectivity across the broader serine hydrolase enzyme class.[1][2] Its development has provided a critical tool for the pharmacological characterization of KIAA1363, an enzyme implicated in the pathogenesis of aggressive cancers.[1][2][3]

Mechanism of Action

This compound is an O-aryl carbamate that is believed to act as an irreversible inhibitor of its target enzyme, KIAA1363 (also known as AADACL1 or NCEH1).[1] The proposed mechanism involves the carbamoylation of the catalytic serine nucleophile within the enzyme's active site.[1] This covalent modification is consistent with the mechanism of other carbamate inhibitors of serine hydrolases and is supported by competitive ABPP results showing sustained, time-dependent inhibition of KIAA1363 in tissue extracts from this compound-treated animal models.[1]

Quantitative Selectivity Profile

The potency and selectivity of this compound have been rigorously characterized in various biological systems, including cancer cell lines and mouse brain tissue.[1][4] These studies consistently demonstrate that this compound is a low-nanomolar inhibitor of KIAA1363.

On-Target Potency

The inhibitory potency of this compound against its primary target, KIAA1363, has been quantified through competitive ABPP assays. The half-maximal inhibitory concentration (IC50) values highlight its strong activity in both isolated proteomes (in vitro) and living cells (in situ).

| System | Assay Type | IC50 Value (nM) |

| Human PC3 Prostate Cancer Cell Proteome | In vitro | 12 |

| Human PC3 Prostate Cancer Cells | In situ | 6 |

| Mouse Brain Membrane Proteome | In vitro | 20 |

Data sourced from multiple studies.[1][4]

Off-Target Profile

The selectivity of this compound was assessed across a broad range of serine hydrolases using high-resolution, mass spectrometry-based competitive ABPP-MudPIT.[1] In combined analyses of proteomes from cancer cells and mouse brain, over 40 distinct serine hydrolase activities were profiled.[1]

| Off-Target Enzyme | Enzyme Class | Profiling Result |

| Carboxylesterase ES1 | Carboxylesterase | Single off-target detected.[1][5] |

| >40 Other Serine Hydrolases | Various | No detectable inhibition.[1] |

This remarkable selectivity demonstrates that this compound is a highly focused inhibitor. The cross-reactivity with carboxylesterases is a known characteristic of some carbamate-based serine hydrolase inhibitors and is often associated with xenobiotic metabolism.[1]

Experimental Protocols

The primary methodology used to define the potency and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .[1][5] ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes.[6][7][8]

Competitive ABPP Workflow

The general workflow for assessing an inhibitor's profile using competitive ABPP is as follows:

-

Proteome Preparation : A complex biological sample (e.g., cell lysate, tissue homogenate) is prepared.

-

Inhibitor Incubation : The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound). This allows the inhibitor to bind to its target enzyme(s).

-

Probe Labeling : The proteome is then treated with a broad-spectrum, reporter-tagged Activity-Based Probe (ABP). For serine hydrolases, a fluorophosphonate (FP) probe coupled to a reporter tag (like a fluorophore or biotin) is commonly used. The ABP covalently labels the active sites of serine hydrolases that have not been blocked by the inhibitor.

-

Analysis : The proteome is analyzed to quantify the extent of ABP labeling for each enzyme. A reduction in labeling for a specific enzyme in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.

-

Gel-Based Analysis : If the ABP has a fluorescent tag, proteins are separated by SDS-PAGE, and labeled enzymes are visualized via in-gel fluorescence scanning. The decrease in fluorescence intensity of a protein band with increasing inhibitor concentration is used to calculate the IC50.[1][6]

-

Mass Spectrometry-Based Analysis (ABPP-MudPIT) : For higher resolution and broader coverage, a biotin-tagged ABP is used. Labeled proteins are enriched and then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This method provides a more comprehensive view of selectivity across the proteome.[1]

-

Signaling Pathway and Biological Impact

This compound's primary target, KIAA1363, is a key enzyme in the metabolism of neutral ether lipids.[2] Specifically, it hydrolyzes 2-acetyl monoalkylglycerol ethers (MAGEs).[1][9] In aggressive cancer cells, KIAA1363 is often highly expressed, leading to alterations in MAGE lipid levels that support pro-tumorigenic activities.[1][2]

By inhibiting KIAA1363, this compound blocks MAGE hydrolysis, leading to a reduction in MAGE lipids.[1] This disruption of the KIAA1363-MAGE pathway has been shown to impair several cancer-related phenotypes, including cell migration, invasion, survival, and in vivo tumor growth.[1][2][4] These findings establish the KIAA1363-MAGE pathway as a pro-tumorigenic metabolic route and validate this compound as a valuable probe for its disruption.[1][2]

References

- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity-based profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. An Activity-Based Imaging Probe for the Integral Membrane Hydrolase KIAA1363 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. msbioworks.com [msbioworks.com]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the KIAA1363-MAGE Pathway: A Pro-Tumorigenic Ether Lipid Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KIAA1363-MAGE pathway represents a critical metabolic axis in cancer biology, centered on the enzymatic activity of the serine hydrolase KIAA1363 and its role in the metabolism of monoalkylglycerol ethers (MAGEs). It is crucial to distinguish MAGE lipids from the MAGE (Melanoma-Antigen Gene) family of cancer-testis antigens, as they are distinct molecular entities. This guide provides a comprehensive technical overview of the KIAA1363-MAGE lipid pathway, detailing its core components, mechanism of action, and its significant implications in cancer pathogenesis. We present quantitative data on pathway modulation, detailed experimental protocols for its study, and visualizations of the key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the KIAA1363-MAGE Pathway

The enzyme KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1), is an integral membrane-bound serine hydrolase.[1][2] It is highly expressed in several aggressive cancer cell lines and primary tumors, where its activity is linked to enhanced cell migration, invasion, and tumor growth.[1][3] The core function of KIAA1363 in this context is the hydrolysis of 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs), a class of neutral ether lipids.[1][4] This enzymatic reaction produces MAGEs, which can be further metabolized to pro-tumorigenic signaling lipids, such as alkyl-lysophosphatidic acid (alkyl-LPA).[1] The upregulation of KIAA1363 and the subsequent alteration in ether lipid metabolism create a signaling cascade that supports cancer progression, making this pathway an attractive target for therapeutic intervention.

Core Components and Mechanism

KIAA1363: The Key Enzyme

KIAA1363 is a member of the arylacetamide deacetylase (AADAC) protein family and is primarily localized to the endoplasmic reticulum.[1][2] It possesses an α/β-hydrolase fold and exhibits activity towards a range of substrates, including xenobiotics and endogenous lipids.[1] In the context of cancer, its most relevant substrate is 2-acetyl MAGE. KIAA1363 is often found as a glycosylated double band of approximately 45 and 50 kDa on Western blots.[1]

MAGE Lipids: The Substrate and Precursor

Monoalkylglycerol ethers (MAGEs) are neutral ether lipids. KIAA1363 catalyzes the deacetylation of 2-acetyl MAGE to produce MAGE.[1][4] These MAGEs serve as precursors for the synthesis of bioactive lipids. For instance, MAGEs can be converted to alkyl-lysophosphatidyl choline (alkyl-LPC) and subsequently to alkyl-lysophosphatidic acid (alkyl-LPA).[1]

Downstream Signaling: The Role of Alkyl-LPA

Alkyl-LPA is a potent signaling molecule known to promote cell proliferation, migration, and survival through its interaction with specific G protein-coupled receptors. The KIAA1363-MAGE pathway directly contributes to the pool of alkyl-LPA, thereby promoting a pro-tumorigenic phenotype.[1] Inhibition of KIAA1363 leads to a reduction in MAGE and alkyl-LPA levels, which correlates with decreased cancer cell motility.[1]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the KIAA1363-MAGE pathway, focusing on inhibitor potency, effects on cancer cell lines, and in vivo models.

| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |

| JW480 | KIAA1363 | 20 nM | Mouse brain | [5][6][7] |

| This compound | KIAA1363 | 12 nM | PC3 cell proteome (in vitro) | [3] |

| This compound | KIAA1363 | 6-12 nM | PC3 cells (in situ) | [3] |

| JW576 | KIAA1363 | 0.34 ± 0.15 µM | PC3 cells (in situ, competitive ABPP) | [4] |

| JW576 | KIAA1363 | 0.15–0.17 µM | Cancer cells (in situ, substrate hydrolysis) | [4] |

| AX11890 | KIAA1363 | 1.2 µM | Not specified | [8] |

| Cell Line | Condition | Effect on MAGE Levels | Effect on Migration/Invasion | Reference |

| PC3 | This compound (1 µM, 48 hr) | Significant reduction | Impaired migration and invasion | [3] |

| DU145 | This compound (1 µM, 48 hr) | Significant reduction | Impaired migration and invasion | [3] |

| PC3 | shKIAA1363 | Significantly lower levels | Impaired migration and invasion | [3] |

| SKOV-3 | shKIAA1363 | Reduced MAGE, alkyl-LPC, and alkyl-LPA | Impaired migration | [1] |

| SKOV-3 | AS115 (inhibitor) | Reduced MAGE | Not specified | [1] |

| Model | Treatment | Outcome | Quantitative Result | Reference |

| PC3 Xenograft | This compound (80 mg/kg, oral, daily) | Impaired tumor growth | Significantly smaller tumor volume compared to vehicle | [3] |

| shKIAA1363 PC3 Xenograft | - | Reduced tumor growth | Similar reduction in tumor growth as this compound treatment | [3] |

| SKOV-3 Xenograft | shKIAA1363 | Reduced tumor growth rate | Significantly reduced compared to controls | [1] |

| Breast/Prostate Cancer Xenograft | [18F]JW199 (PET probe) | Heterogeneous KIAA1363 abundance | Elevated at growing tumor edges | [2] |

Signaling Pathway and Experimental Workflow Visualizations

References

- 1. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis | MDPI [mdpi.com]

- 2. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Activity-Based Imaging Probe for the Integral Membrane Hydrolase KIAA1363 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JW 480 | Other Hydrolases | Tocris Bioscience [tocris.com]

- 6. medkoo.com [medkoo.com]

- 7. bio-techne.com [bio-techne.com]

- 8. Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Effective Concentration of JW480 in PC3 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

JW480 is a potent and selective inhibitor of the serine hydrolase KIAA1363, also known as AADACL1.[1] This enzyme plays a critical role in the metabolism of neutral ether lipids, specifically in the generation of monoalkylglycerol ethers (MAGEs).[1][2] In aggressive prostate cancer cells, such as the PC3 cell line, the KIAA1363-MAGE pathway is often hyperactive, contributing to the pro-tumorigenic phenotype, including enhanced migration, invasion, and survival.[3] By inhibiting KIAA1363, this compound effectively reduces MAGE levels, thereby impairing the pathogenic characteristics of prostate cancer cells.[1][2] These application notes provide detailed information on the effective concentration of this compound in PC3 cells and protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the effective concentration and biological effects of this compound in the human prostate cancer cell line, PC3.

Table 1: In Vitro and In Situ Efficacy of this compound in PC3 Cells

| Parameter | Value | Cell System | Reference |

| IC50 (in vitro) | 12 nM (0.012 µM) | PC3 cell proteomes | [1] |

| IC50 (in situ) | 6 nM (0.006 µM) | Live PC3 cells | [1] |

Table 2: Functional Effects of this compound on PC3 Cells

| Biological Effect | Concentration | Treatment Duration | Outcome | Reference |

| Inhibition of KIAA1363 Activity | 1 µM | 48 hours | Complete blockade of 2-acetyl MAGE hydrolase activity | [1] |

| Reduction of MAGE Levels | 1 µM | 48 hours | Significant reduction in MAGE lipids | [1] |

| Impaired Cell Migration | 1 µM | 48 hours | Significant reduction in cell migration | [1] |

| Impaired Cell Invasion | 1 µM | 48 hours | Significant reduction in cell invasion | [1] |

| Reduced Cell Survival | 1 µM | 48 hours | Impaired survival in serum-free conditions | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its effective concentration in PC3 cells.

Experimental Protocols

Detailed methodologies for key experiments to determine the effective concentration of this compound in PC3 cells are provided below.

Cell Culture and Maintenance

-

Cell Line: PC3 (Human Prostate Adenocarcinoma, ATCC® CRL-1435™)

-

Growth Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

PC3 cells

-

Complete F-12K growth medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

-

PC3 cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed PC3 cells in 6-well plates at a density of 1-2 x 10⁵ cells/well. After 24 hours, treat the cells with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Centrifuge the combined cell suspension.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][6]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Transwell Migration and Invasion Assay

This protocol describes a method to assess cell migration and invasion. For the invasion assay, the Transwell inserts are coated with Matrigel.

Materials:

-

PC3 cells

-

Serum-free F-12K medium

-

F-12K medium with 10% FBS (chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix (for invasion assay)

-

Cotton swabs

-

Methanol

-

Crystal Violet solution (0.5% in 25% methanol)

-

Microscope

Procedure:

-

Preparation of Inserts:

-

Migration Assay: Use uncoated Transwell inserts.

-

Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

-

-

Cell Seeding: Harvest PC3 cells and resuspend them in serum-free F-12K medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

This compound Treatment: Add this compound to the cell suspension in the upper chamber at the desired concentrations.

-

Chemoattraction: Add 600 µL of F-12K medium containing 10% FBS to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet solution for 20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Quantification: Allow the inserts to air dry. Count the number of stained cells on the underside of the membrane in several random fields of view using a microscope. Calculate the average number of migrated/invaded cells per field.[2][7]

References

- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 2. Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]